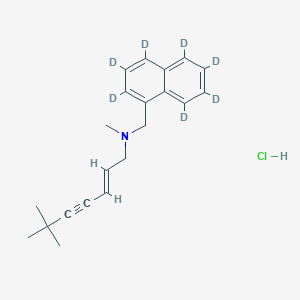
Terbinafine-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbinafine-d7 Hydrochloride is a deuterated form of Terbinafine Hydrochloride, an antifungal agent used to treat various fungal infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Terbinafine-d7 Hydrochloride involves several steps. One common method starts with the preparation of the free base form of Terbinafine, which is then converted to its hydrochloride salt. The process typically involves the following steps:
Starting Material: The synthesis begins with 6,6-dimethyl-3-hydroxy-4-alkyne-1-heptene.
Reaction with N-methyl-1-naphthylmethylamine: This intermediate is reacted with N-methyl-1-naphthylmethylamine in the presence of potassium carbonate at elevated temperatures (60-65°C) to form the desired product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Terbinafine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Terbinafine-d7 Hydrochloride is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium label allows for precise tracking of the compound in biological systems, making it invaluable in pharmacokinetic and metabolic studies.
Drug Interaction Studies: It is used to study interactions with other drugs and to understand its metabolic pathways.
Biological Research: The compound is used in studies related to fungal infections and the development of new antifungal therapies.
Industrial Applications: It is used in the formulation of antifungal creams and ointments for topical application.
Mécanisme D'action
Terbinafine-d7 Hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, resulting in fungal cell death . The accumulation of squalene within the fungal cells further enhances its fungicidal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbinafine Hydrochloride: The non-deuterated form of the compound.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar spectrum of activity.
Uniqueness
The primary uniqueness of Terbinafine-d7 Hydrochloride lies in its deuterium labeling, which makes it particularly useful for research purposes. This labeling allows for more precise tracking and analysis in pharmacokinetic studies compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H26ClN |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i6D,7D,10D,11D,12D,13D,14D; |
Clé InChI |
BWMISRWJRUSYEX-MDEWEQOFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C)[2H])[2H].Cl |
SMILES canonique |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)

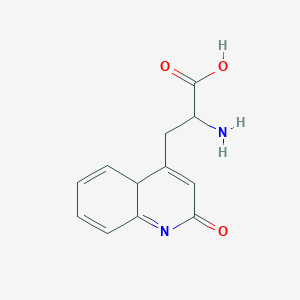
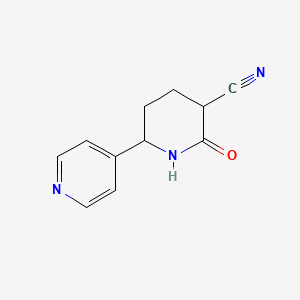

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
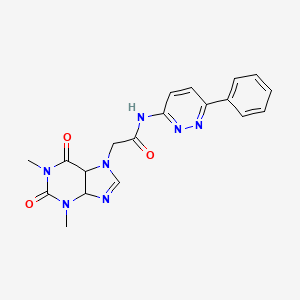
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
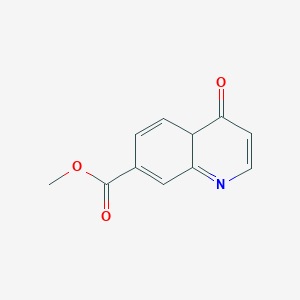
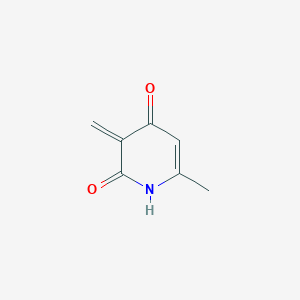

![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)

